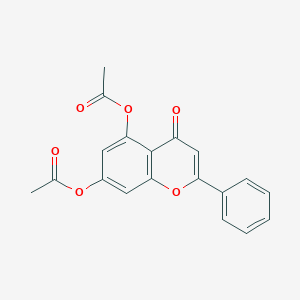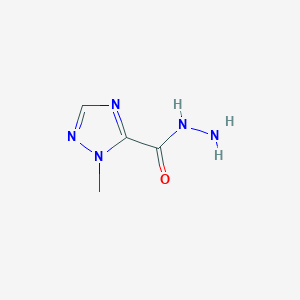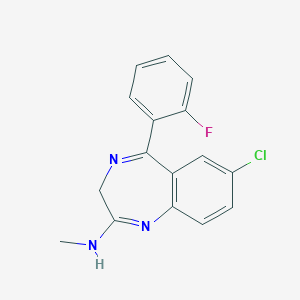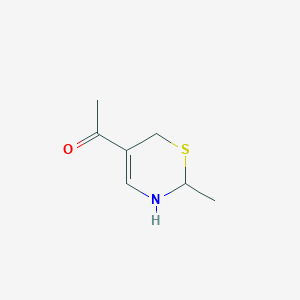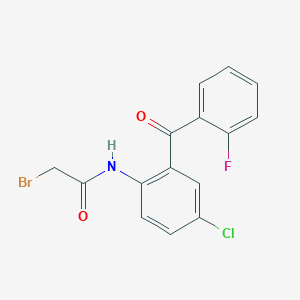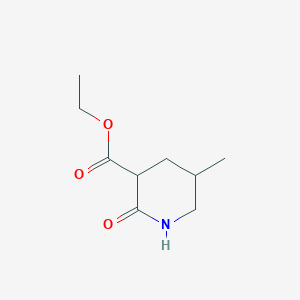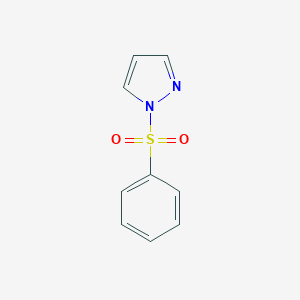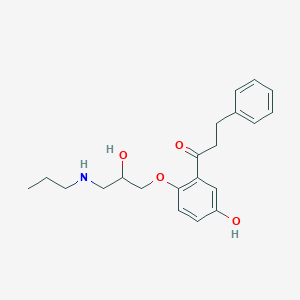
5-Hydroxypropafenone
描述
Synthesis Analysis
The synthesis of 5-hydroxypropafenone, as a metabolite, occurs through hepatic metabolism of propafenone. One study described the glucuronidation of propafenone and 5-hydroxypropafenone by agarose-bound uridine 5'-diphospho-glucuronyltransferase from bovine liver, highlighting the enzymatic pathways involved in its synthesis and metabolism (Neidlein et al., 1988).
Molecular Structure Analysis
Research on the molecular structure of 5-hydroxypropafenone focuses on its interaction with biological targets, such as cardiac ion channels. Its structure enables it to exert pharmacological activity, evidenced by its effects on electrocardiographic changes and blood pressure levels in humans (Haefeli et al., 1991).
Chemical Reactions and Properties
5-Hydroxypropafenone undergoes various chemical reactions, including glucuronidation, which is a key step in its metabolism. This process demonstrates its chemical reactivity, particularly in the presence of UDP-glucuronic acid (Neidlein et al., 1988).
Physical Properties Analysis
The determination of 5-hydroxypropafenone in biological matrices like plasma through high-performance liquid chromatography (HPLC) with electrochemical detection highlights its physical properties, such as solubility and stability, facilitating its quantification and study in pharmacokinetic analyses (Brode et al., 1988).
Chemical Properties Analysis
The chemical properties of 5-hydroxypropafenone, including its binding affinity to proteins and interaction with enzymes involved in its metabolism, are crucial for understanding its pharmacological activity. Studies on its protein binding in serum and solutions of isolated serum proteins provide insight into its distribution and potential interactions within the body (Tonn et al., 1992).
科学研究应用
1. Effects on HERG Channels
5-Hydroxypropafenone, a main metabolite of propafenone, affects HERG channels. It inhibits HERG current similarly to propafenone, with both drugs shifting the activation curve and accelerating the deactivation and inactivation process of HERG current (Arias et al., 2003).
2. Interaction with Transient Outward Current
5-Hydroxypropafenone inhibits the transient outward potassium current (Ito) in neonatal rat ventricular myocytes. This inhibition is potent, time, concentration, and voltage-dependent, suggesting an open channel-blocking mechanism (Cahill et al., 2001).
3. Metabolizer Phenotype Identification
5-Hydroxypropafenone's concentration in plasma and urine can help identify the propafenone metabolizer phenotype in patients, particularly when assessing propafenone's metabolic ratio (Latini et al., 2004).
4. Pharmacogenomics and CYP2D6 Activity
The drug's interaction with CYP2D6, a metabolic enzyme, is significant in pharmacogenomic studies. The relationship between dextromethorphan/dextrorphan ratio and propafenone/5-hydroxypropafenone ratio in patients with atrial fibrillation indicates the impact of CYP2D6 polymorphism on drug metabolism (Chow et al., 2001).
5. Alpha1-Adrenoceptor Blocking Properties
5-Hydroxypropafenone, among other ligands, has been studied for its potential ability to interact with vascular alpha1-adrenoceptors, which is relevant in cardiovascular research (Centurión et al., 2006).
6. Influence on Pharmacokinetics and Polymorphism
Studies on the effect of genetic polymorphisms, especially CYP2D6, on the pharmacokinetics of propafenone and 5-hydroxypropafenone, provide insights into individual variability in drug response and potential cardiotoxicity (Doki et al., 2020).
安全和危害
未来方向
Future research should focus on larger cohorts to capture a more heterogeneous population with respect to CYP2D6 activity score, age, and ethnic diversity . Increased sample size of poor and ultrarapid metabolizers is warranted to further our understanding of the association between CYP2D6 genetic variation and metabolic capacity .
属性
IUPAC Name |
1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTWDNUXHDYZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701006775 | |
| Record name | 1-{5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxypropafenone | |
CAS RN |
86384-10-3 | |
| Record name | 5-Hydroxypropafenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086384103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXYPROPAFENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AC8BF38NP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



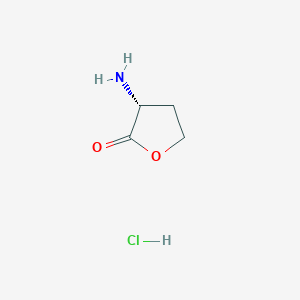


![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)

